An In-depth Technical Guide to the Synthesis of Methyl p-tert-butylphenylacetate
An In-depth Technical Guide to the Synthesis of Methyl p-tert-butylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for methyl p-tert-butylphenylacetate, a compound of interest in various chemical industries. The document details the underlying reaction mechanisms, provides in-depth experimental protocols for key transformations, and presents quantitative data in a structured format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the synthetic processes.
Introduction
Methyl p-tert-butylphenylacetate is an aromatic ester with applications in the fragrance and flavor industries, characterized by its sweet, woody, and camphoraceous odor.[1] Its synthesis is a multi-step process that offers valuable insights into fundamental organic reactions. This guide will focus on the two predominant synthetic pathways: the esterification of p-tert-butylphenylacetic acid and the synthesis of this acid precursor via the Willgerodt-Kindler reaction.
Synthetic Pathways
The synthesis of methyl p-tert-butylphenylacetate primarily proceeds through two major routes, each with distinct advantages and considerations.
Route 1: Willgerodt-Kindler Reaction Followed by Esterification
This pathway commences with the commercially available p-tert-butylacetophenone, which undergoes a Willgerodt-Kindler reaction to form a thioamide intermediate. Subsequent hydrolysis yields p-tert-butylphenylacetic acid, which is then esterified to the final product. This method is particularly noteworthy as it avoids the use of highly toxic cyanides.[2]
Route 2: Direct Esterification of p-tert-butylphenylacetic acid
This more direct approach involves the esterification of commercially available p-tert-butylphenylacetic acid with methanol (B129727). This route is often preferred for its simplicity if the starting carboxylic acid is readily accessible.
Reaction Mechanisms
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide. The reaction is initiated by the formation of an enamine from the ketone (p-tert-butylacetophenone) and a secondary amine, typically morpholine.[3] This enamine then reacts with elemental sulfur. The subsequent rearrangement involves the migration of the carbonyl group to the terminal position of the alkyl chain, ultimately forming the thioamide after a series of intermediates.[3]
Caption: Mechanism of the Willgerodt-Kindler Reaction.
Fischer-Speier Esterification
This acid-catalyzed esterification is a classic method for converting carboxylic acids and alcohols into esters.[4][5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocols
Synthesis of p-tert-butylphenylacetic acid via Willgerodt-Kindler Reaction
This protocol is adapted from a patented procedure.[2]
Workflow:
Caption: Workflow for the synthesis of p-tert-butylphenylacetic acid.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, add 200g of p-tert-butylacetophenone, 216g of morpholine, and 92g of sulfur.[2]
-
Willgerodt-Kindler Reaction: Heat the mixture with constant stirring. The temperature is gradually increased from 110°C to 210°C. The reaction is maintained at 210°C for 12 hours.[2]
-
Isolation of Thioamide: Cool the reaction mixture to 80°C and pour it into 500ml of anhydrous ethanol. A yellow precipitate of the thioamide intermediate will form.[2]
-
Hydrolysis: Place 100g of the isolated thioamide intermediate in a mixture of 150ml of glacial acetic acid and 25ml of concentrated (98%) sulfuric acid. Heat the mixture to 114-118°C for 3 hours.[2]
-
Isolation of Crude Acid: Pour the hot reaction mixture into cold water and cool for 10 hours to precipitate the crude p-tert-butylphenylacetic acid.[2]
-
Purification: Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure p-tert-butylphenylacetic acid.[2]
Fischer-Speier Esterification of p-tert-butylphenylacetic acid
This is a general procedure for acid-catalyzed esterification.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve p-tert-butylphenylacetic acid in an excess of methanol (which acts as both reactant and solvent).
-
Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Workup: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by vacuum distillation.[1]
Esterification using Dicyclohexylcarbodiimide (B1669883) (DCC)
This method provides an alternative under milder, non-acidic conditions.[6]
Methodology:
-
Reaction Setup: In a flask, dissolve p-tert-butylphenylacetic acid, methanol (1-2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent such as dichloromethane.[6]
-
DCC Addition: Cool the solution in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, ~1.1 equivalents) in the same solvent.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer, concentrate, and purify the resulting ester by chromatography or distillation.
Quantitative Data
| Reaction Step | Reactants | Catalyst/Reagents | Conditions | Yield | Reference |
| Willgerodt-Kindler & Hydrolysis | p-tert-butylacetophenone, Morpholine, Sulfur | Acetic acid, Sulfuric acid | 210°C, 12h (WK); 114-118°C, 3h (Hydrolysis) | >90% (Purity 100%) | [2] |
| Fischer Esterification | p-tert-butylphenylacetic acid, Methanol | H₂SO₄ or p-TsOH | Reflux | Typically high (>90%) | [5][7] |
| DCC Coupling Esterification | p-tert-butylphenylacetic acid, Methanol | DCC, DMAP | 0°C to Room Temp. | 75-95% (general) | [6] |
Product Characterization
Methyl p-tert-butylphenylacetate
-
Appearance: Colorless oily liquid[8]
-
Density: ~0.999 g/mL at 25°C[1]
-
Refractive Index: ~1.501 at 20°C[1]
-
¹H NMR: Spectral data is available in databases such as PubChem.[8] Expected signals would include a singlet for the methyl ester protons, a singlet for the methylene (B1212753) protons, doublets for the aromatic protons, and a singlet for the tert-butyl protons.
-
¹³C NMR: Spectral data is available in databases.[8] Expected signals would include those for the ester carbonyl, aromatic carbons, methylene carbon, methyl ester carbon, and the quaternary and methyl carbons of the tert-butyl group.
Side Reactions and Purification
-
Willgerodt-Kindler Reaction: The formation of byproducts can occur, and the reaction is known for its often strong and unpleasant odors.[9] Purification of the intermediate thioamide and the final carboxylic acid by precipitation and recrystallization is crucial for obtaining a pure final product.[2]
-
Fischer Esterification: The main challenge is the reversible nature of the reaction. Using a large excess of the alcohol (methanol) and removing the water formed can drive the equilibrium towards the product. Incomplete reaction can leave unreacted carboxylic acid, which needs to be removed during the workup, typically by a basic wash.
-
DCC Coupling: The primary byproduct is dicyclohexylurea (DCU), which is mostly insoluble in common organic solvents and can be removed by filtration. However, some DCU may remain in solution, requiring careful purification of the final ester.[6] The formation of N-acylurea as a side product can also occur, especially with sterically hindered substrates.[6]
Conclusion
The synthesis of methyl p-tert-butylphenylacetate can be achieved through multiple effective routes. The choice of pathway often depends on the availability and cost of the starting materials, as well as considerations regarding the toxicity of reagents. The Willgerodt-Kindler reaction offers a cyanide-free route to the key carboxylic acid precursor, while Fischer esterification provides a straightforward and high-yielding method for the final conversion to the ester. For sensitive substrates or when milder conditions are required, DCC-mediated esterification presents a viable alternative. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.
References
- 1. Methyl p-tert-butylphenylacetate | 3549-23-3 [chemicalbook.com]
- 2. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Methyl p-tert-butylphenylacetate | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
